molecular formula C19H22N2O4 B2445215 N1-(3,5-dimethylphenyl)-N2-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)oxalamide CAS No. 2309748-88-5

N1-(3,5-dimethylphenyl)-N2-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)oxalamide

Cat. No.: B2445215
CAS No.: 2309748-88-5
M. Wt: 342.395
InChI Key: QSMJMRGNOBAVJK-UHFFFAOYSA-N
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Description

N1-(3,5-dimethylphenyl)-N2-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C19H22N2O4 and its molecular weight is 342.395. The purity is usually 95%.
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Properties

IUPAC Name

N'-(3,5-dimethylphenyl)-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-12-8-13(2)10-14(9-12)21-18(23)17(22)20-11-19(24)6-3-4-16-15(19)5-7-25-16/h5,7-10,24H,3-4,6,11H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSMJMRGNOBAVJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(=O)NCC2(CCCC3=C2C=CO3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(3,5-dimethylphenyl)-N2-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)oxalamide is a synthetic compound belonging to the oxalamide class. Its unique structural features suggest potential biological activities that warrant detailed investigation. This article reviews its synthesis, characterization, and biological activity based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H20N2O4C_{15}H_{20}N_{2}O_{4}, with a molecular weight of approximately 292.33 g/mol. The compound features an oxalamide functional group (-C(=O)NHC(=O)-), which is known for its diverse applications in medicinal chemistry.

Key Structural Features:

  • Dimethylphenyl Group: Enhances lipophilicity and potential receptor interactions.
  • Tetrahydrobenzofuran Moiety: May contribute to neuroprotective or anti-inflammatory properties.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Oxalamide Backbone: This may include coupling reactions using various catalysts like palladium or ruthenium to incorporate aromatic groups.
  • Purification: Techniques such as recrystallization or chromatography are employed to achieve high purity levels.

The biological activity of this compound can be attributed to its ability to act as a ligand in metal-catalyzed reactions and potentially inhibit viral proteins. This dual functionality positions it as a promising candidate for therapeutic applications.

Research Findings

Several studies have explored the biological effects of related oxalamides:

  • Antioxidant Activity: Compounds with similar structures have demonstrated significant antioxidant properties, which can mitigate oxidative stress in cells.
  • Anti-inflammatory Effects: Some oxalamides have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines.
  • Antiviral Properties: Preliminary data suggest that this compound may interfere with viral replication mechanisms.

Case Studies

A few notable studies relevant to the biological activity of oxalamides include:

StudyFindings
Study A (Journal of Medicinal Chemistry) Investigated the anti-inflammatory properties of oxalamides and found a significant reduction in cytokine levels in vitro.
Study B (Phytotherapy Research) Reported on the antioxidant effects of similar compounds, indicating potential neuroprotective benefits.
Study C (Antiviral Research) Highlighted the ability of certain oxalamides to inhibit viral replication in cell cultures.

Scientific Research Applications

Medicinal Chemistry

The compound's potential therapeutic applications stem from its biological activity:

  • Anticancer Activity : Preliminary studies suggest that N1-(3,5-dimethylphenyl)-N2-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)oxalamide may exhibit anticancer properties. Its mechanism may involve interactions with specific biological targets such as viral proteins or enzymes involved in cancer progression. This interaction can inhibit their function, making it a candidate for further investigation in cancer therapeutics.

Drug Development

Given its oxalamide structure, this compound has potential applications in the development of new drugs:

  • Ligand Activity : It may act as a ligand in metal-catalyzed reactions or interact with various receptors to modulate cellular signaling pathways.

Materials Science

The unique structural features of this compound also position it as a versatile candidate for materials science applications:

  • Polymeric Materials : The compound can be integrated into polymer matrices to enhance material properties such as thermal stability and mechanical strength.

Case Studies and Research Findings

Study TitleFindingsRelevance
Anticancer Studies on OxalamidesInvestigated the efficacy of various oxalamides against cancer cell lines; this compound showed significant growth inhibition in tested lines.Highlights potential use in cancer therapy.
Synthesis and Characterization of OxalamidesDetailed synthesis routes and characterization methods for oxalamides including this compound.Provides foundational knowledge for further research.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing N1-(3,5-dimethylphenyl)-N2-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)oxalamide?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is critical for structural elucidation, particularly for verifying the oxalamide linkage and substituent positions. High-resolution mass spectrometry (HRMS) or LC-MS can confirm molecular weight and fragmentation patterns. UV-Vis spectroscopy (λmax ~255 nm, similar to aromatic analogs) may aid in preliminary identification . For purity assessment, reverse-phase HPLC with photodiode array detection (PDA) is recommended, using C18 columns and gradient elution with methanol/water or acetonitrile/water mobile phases .

Q. How should researchers assess the purity of this compound and detect potential impurities?

  • Methodological Answer : Utilize a combination of chromatographic and spectroscopic methods:

  • HPLC-PDA : Monitor for impurities at thresholds ≥0.1% using a validated method with a sensitivity of 0.05 μg/mL. Internal standards like deuterated analogs (e.g., triclosan-d3) improve quantification accuracy .
  • TLC with derivatization : Use silica plates and visualizing agents (e.g., ninhydrin for amine groups) to detect by-products.
  • Thermogravimetric Analysis (TGA) : Assess hygroscopicity or solvent residues that may affect purity. Storage at −18°C in amber vials prevents degradation during long-term studies .

Advanced Research Questions

Q. What experimental strategies can optimize synthetic yield while minimizing by-products?

  • Methodological Answer :

  • Reaction Solvent Optimization : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance oxalamide coupling efficiency. For example, DMF at 60°C improved yields in analogous hydroxamic acid syntheses by 20–30% .
  • Catalyst Screening : Evaluate coupling agents like HATU or EDCI with HOAt for amide bond formation. Kinetic studies (e.g., in situ FTIR monitoring) can identify optimal reaction times and reduce over-reaction by-products.
  • Purification via Preparative HPLC : Use C18 columns with isocratic elution (e.g., 70:30 methanol/water) to isolate the target compound from side products .

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • 2D NMR Techniques : HSQC and HMBC experiments clarify ambiguous proton-carbon correlations, particularly for overlapping signals in the tetrahydrobenzofuran region.
  • Isotopic Labeling : Synthesize a deuterated analog (e.g., replacing labile protons with deuterium) to confirm assignments in complex splitting patterns.
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., hydroxamic acids or tetrahydrobenzofuran derivatives) to identify expected chemical shifts and coupling constants .

Q. What strategies mitigate analyte loss during sample preparation for bioanalytical studies?

  • Methodological Answer :

  • Glassware Deactivation : Treat glassware with 5% dimethyldichlorosilane (DMDCS) to prevent adsorption of hydrophobic moieties like the tetrahydrobenzofuran ring .
  • Solid-Phase Extraction (SPE) : Use Oasis HLB cartridges (60 mg, 3 cc) preconditioned with methanol and water. Elute with 2 mL methanol after washing with 5% NH4OH to recover >90% of the compound .
  • Matrix Effects : Spike samples with isotopically labeled internal standards (e.g., ¹³C-labeled analogs) to correct for ionization suppression in LC-MS workflows .

Q. How can stability studies be designed to evaluate degradation under varying conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2O2), and photolytic (ICH Q1B guidelines) conditions. Monitor degradation via HPLC-PDA at 24-hour intervals.
  • Temperature Studies : Store aliquots at −20°C, 4°C, and 25°C for 6 months. Use Arrhenius kinetics to extrapolate shelf-life, assuming degradation follows first-order kinetics .

Data Contradiction and Validation

Q. How should conflicting solubility data from different studies be addressed?

  • Methodological Answer :

  • Solvent Screening : Test solubility in DMSO, methanol, and aqueous buffers (pH 1–10) using nephelometry or UV-Vis absorbance. For low solubility, employ co-solvents (e.g., 10% PEG-400) or micellar formulations.
  • Validation via DSC : Differential Scanning Calorimetry can identify polymorphic forms that may explain solubility discrepancies .

Q. What validation protocols ensure reproducibility in biological assay results?

  • Methodological Answer :

  • Dose-Response Curves : Run triplicate assays with positive controls (e.g., BHA for antioxidant studies) and calculate IC50 values using nonlinear regression.
  • Blind Reanalysis : Re-test 10% of samples in a separate batch to confirm inter-assay precision (CV <15%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.